Product packaging for Linoleoyl phenylalanine(Cat. No.:CAS No. 2441-64-7)

Linoleoyl phenylalanine

Cat. No.: B593687
CAS No.: 2441-64-7
M. Wt: 427.6 g/mol
InChI Key: HKUGGWURERXWKM-ABDCMALPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Linoleoyl Phenylalanine, an endogenous N-acyl amine, is a compound formed by the conjugation of linoleic acid and phenylalanine. This metabolite serves as a valuable molecular tool in biochemical research, with studies highlighting its role in two primary areas. First, it has been identified as a promoter of mitochondrial uncoupling, a process that dissipates the proton gradient across the mitochondrial membrane, thereby stimulating respiration and impacting cellular energy expenditure . Second, research into a related class of N-acyl amino acids, often called elmiric acids (EMAs), has revealed significant anti-inflammatory potential, although the activity of N-linoleoyl phenylalanine itself in stimulating the production of the inflammation-resolving eicosanoid 15-deoxy-Δ13,14-PGJ2 in macrophage models appears to be limited . The structural requirements for bioactivity in this compound class are specific; uncoupling activity depends on a medium-length, unsaturated fatty acid chain like linoleic acid (C18:2) and a neutral amino acid head group . Furthermore, studies on stereoisomers demonstrate a high degree of chiral specificity in anti-inflammatory assays, underscoring the importance of the D- or L-configuration of the amino acid moiety on the compound's biological activity . Researchers can utilize this high-purity compound to investigate lipid signaling, mitochondrial function, and metabolic or inflammatory pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H41NO3 B593687 Linoleoyl phenylalanine CAS No. 2441-64-7

Properties

IUPAC Name

(2S)-2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(29)28-25(27(30)31)23-24-20-17-16-18-21-24/h6-7,9-10,16-18,20-21,25H,2-5,8,11-15,19,22-23H2,1H3,(H,28,29)(H,30,31)/b7-6-,10-9-/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUGGWURERXWKM-ABDCMALPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701310849
Record name N-Linoleoyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2441-64-7
Record name N-Linoleoyl-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2441-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Linoleoyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Pathways of Linoleoyl Phenylalanine

Endogenous Formation Mechanisms of N-Acyl Amides

The formation of N-acyl amides, including linoleoyl phenylalanine, within biological systems is a complex process involving several proposed enzymatic pathways and specific precursor molecules.

Proposed Enzymatic Pathways for N-Acyl Amide Biosynthesis

The biosynthesis of N-acyl amino acids (NAAAs) like this compound is an area of active investigation, with multiple enzymatic strategies being uncovered. nih.gov

One key enzyme is the circulating peptidase M20 domain containing 1 (PM20D1). wikipedia.org This enzyme is capable of catalyzing the condensation of fatty acids and amino acids to form N-acyl amino acids. hmdb.cawikipedia.org Overexpression of PM20D1 in vivo has been shown to increase the levels of various N-acyl amino acids in the blood, highlighting its role in their biosynthesis. wikipedia.org

Another significant pathway involves enzymes that are dependent on adenosine (B11128) triphosphate (ATP). These acyl-adenylating enzymes work by coupling the hydrolysis of ATP's phosphoanhydride bond to create an acyl-adenylate intermediate, which then reacts with an amino acid to form the N-acyl amide. nih.govresearchgate.net

In contrast, ATP-independent pathways also exist, primarily involving hydrolases such as lipases and aminoacylases. nih.govresearchgate.net These enzymes facilitate the transient activation of the carboxylic acid, either through the formation of an acyl-enzyme intermediate or by creating a favorable environment for the amine to attack the acyl donor. nih.govresearchgate.netresearchgate.net A recently discovered alternative strategy involves an ester-amide interconversion, where an esterification-aminolysis cascade reaction can lead to the formation of N-acyl amides. nih.govresearchgate.net

For certain N-acyl amides, such as N-acyl ethanolamines (NAEs), a proposed pathway involves the hydrolysis of a phospholipid precursor, N-acyl-phosphatidylethanolamine (NAPE), by a phospholipase D-like activity. wikipedia.org While this is a distinct class from N-acyl amino acids, it illustrates the diverse mechanisms the body employs to create these lipid signaling molecules.

Role of Specific Precursor Lipids and Amino Acids

The fundamental building blocks for this compound are, as the name suggests, linoleic acid and phenylalanine. The availability of these precursors is a critical factor in the biosynthesis of the final compound.

Linoleic acid is an essential omega-6 fatty acid that must be obtained through the diet. Phenylalanine is also an essential amino acid, meaning the human body cannot synthesize it and it must be consumed. wikipedia.org The cellular concentrations of these precursors directly influence the equilibrium of the condensation reaction catalyzed by enzymes like PM20D1. frontiersin.org

Research has shown that the formation of N-acyl amino acids can occur through the direct condensation of a fatty acid with an amino acid. frontiersin.orgnih.gov In some cases, the fatty acid may first be activated to a coenzyme A (CoA) derivative, such as linoleoyl-CoA, which then reacts with the amino acid. nih.gov For example, the synthesis of N-arachidonoyl glycine (B1666218) has been shown to occur from the reaction of arachidonoyl-CoA and glycine. nih.govmdpi.com It is plausible that a similar mechanism exists for the formation of this compound.

Enzymatic Degradation of this compound and Related N-Acyl Amino Acids

The levels of this compound and other N-acyl amino acids are tightly regulated through enzymatic degradation, primarily via hydrolysis.

Hydrolysis by Fatty Acid Amide Hydrolase (FAAH)

The primary enzyme responsible for the degradation of a wide range of N-acyl amides, including N-acyl amino acids, is Fatty Acid Amide Hydrolase (FAAH). hmdb.cawikipedia.orgelifesciences.org FAAH is an intracellular enzyme that catalyzes the hydrolysis of the amide bond, breaking down the molecule into its constituent fatty acid and amino acid. hmdb.cawikipedia.orguniprot.org

Studies on mice lacking the FAAH gene have demonstrated a complete loss of N-acyl ethanolamine (B43304) degradation activity and a significant increase in the tissue levels of these molecules. wikipedia.org More recent research has established that FAAH also plays a crucial role in regulating intracellular levels of N-acyl amino acids. elifesciences.org While FAAH has a broad substrate scope, it appears to have a more restricted specificity compared to the biosynthetic enzyme PM20D1. elifesciences.org The cooperative action of PM20D1 and FAAH provides a comprehensive system for the regulation of this diverse family of bioactive lipids. elifesciences.org

Other Putative Degradative Enzymes and Pathways

While FAAH is a major player, other enzymes and pathways are thought to contribute to the degradation of N-acyl amino acids. The existence of a PM20D1-independent N-acyl amino acid hydrolysis activity in tissues suggests the involvement of other hydrolases. elifesciences.org

Potential candidates include other amidase enzymes, carboxypeptidases, and acylases. frontiersin.orgnih.gov For instance, N-acyl-l-amino acid amidohydrolase has been identified as an enzyme capable of degrading certain N-acyl amino acids. nih.gov Furthermore, the enzyme peptidylglycine α-amidating monooxygenase (PAM), known for its role in producing peptide amides, has been shown to cleave N-oleoyl glycine, suggesting a potential alternative degradative pathway for some N-acyl amino acids. mdpi.com The gut microbiota has also been identified as a source of fatty acid amide hydrolases, which can synthesize and hydrolyze N-acyl amides, including N-acyl amino acids. nih.gov

Biosynthesis of the Phenylalanine Moiety

As an essential amino acid for humans, phenylalanine must be obtained from dietary sources. wikipedia.org However, in plants and microorganisms, phenylalanine is synthesized through the shikimate pathway. nih.govfrontiersin.orgfrontiersin.org This pathway converts simple carbohydrate precursors into the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. frontiersin.org

The shikimate pathway culminates in the production of chorismate, a key branch-point intermediate. frontiersin.org From chorismate, two primary routes lead to the synthesis of phenylalanine:

The Arogenate Pathway: Chorismate is first converted to prephenate by chorismate mutase. frontiersin.org Prephenate is then transaminated to form arogenate, which is subsequently dehydrated and decarboxylated by arogenate dehydratase to yield phenylalanine. nih.govfrontiersin.org This is considered the predominant pathway in plants. frontiersin.org

The Phenylpyruvate Pathway: In this alternative route, prephenate is first dehydrated by prephenate dehydratase to form phenylpyruvate. frontiersin.org Phenylpyruvate is then transaminated to produce phenylalanine. frontiersin.org This pathway is more common in microorganisms. microbiologyresearch.org

The regulation of these pathways is complex, often involving feedback inhibition where the final product, phenylalanine, can inhibit the activity of key enzymes in the pathway. nih.gov

Alternative Biosynthetic Routes to Phenylalanine

Metabolic Interconnections within Lipidomics and Metabolomics Research

This compound is classified as an N-acyl amide, a diverse family of lipid signaling molecules. The fields of lipidomics and metabolomics, which involve the large-scale study of lipids and metabolites, have been instrumental in identifying and beginning to characterize these compounds in biological systems. mdpi.com

Targeted lipidomics studies have successfully identified N-linoleoyl phenylalanine in various organisms. For instance, a comprehensive analysis of third-instar larvae of the fruit fly, Drosophila melanogaster, detected the presence of 45 different N-acyl amides, including N-linoleoyl phenylalanine. plos.orgnih.gov This research highlights that the machinery to produce such lipids is conserved across different species and underscores the importance of these molecules in organismal biology. nih.gov

Table 3: Detection of N-acyl Phenylalanine Derivatives in a Targeted Lipidomics Study

N-acyl Phenylalanine Derivative Organism Finding Reference
N-palmitoyl phenylalanine Drosophila melanogaster Detected researchgate.net
N-stearoyl phenylalanine Drosophila melanogaster Detected researchgate.net
N-oleoyl phenylalanine Drosophila melanogaster Detected researchgate.net
N-linoleoyl phenylalanine Drosophila melanogaster Detected researchgate.net

Molecular and Cellular Mechanisms of Action of Linoleoyl Phenylalanine

Interactions with Molecular Targets

The biological activity of linoleoyl phenylalanine and other N-acyl amides stems from their ability to engage with several key protein families, including ion channels and receptors.

Engagement with Transient Receptor Potential (TRP) Channels

N-acyl amides are recognized as important signaling molecules within the lipid signaling system that involves transient receptor potential (TRP) channels. hmdb.ca These channels are a large family of ion channels involved in the perception of various sensations like temperature, pain, and taste. wikipedia.org Many N-acyl amides interact with TRP channels in an opportunistic manner, acting as either activators or inhibitors. wikipedia.orghmdb.ca For instance, some N-acyl amides activate TRPV1-4 receptors, while others, like N-oleoyl-glutamine, function as TRP channel antagonists. hmdb.cafrontiersin.org This interaction with TRP channels is implicated in physiological processes such as inflammation. hmdb.ca The diverse family of N-acyl amides, with variations in both the fatty acid and amine components, allows for a wide range of potential interactions and modulatory effects on different TRP channel subtypes. frontiersin.org

Modulation of G-Protein Coupled Receptors (GPCRs) by N-Acyl Amides

N-acyl amides, including this compound, have been shown to possess G-protein-coupled receptor (GPCR) binding activity. hmdb.ca GPCRs constitute the largest family of membrane receptors in eukaryotes and are crucial mediators of host-microbial interactions and various physiological functions. nih.govgoogle.com The structural similarity of some N-acyl amides to endogenous GPCR ligands, such as the endocannabinoid anandamide, allows them to regulate diverse cellular functions. nih.govnih.gov For example, N-arachidonoyl glycine (B1666218) is known to activate the orphan GPCR, GPR18. nih.gov Commensal bacteria in the human gut can produce N-acyl amides that interact with GPCRs, influencing host physiology, including metabolic hormone regulation and glucose homeostasis. nih.govresearchgate.net This suggests that N-acyl amides like this compound may act as signaling molecules that modulate GPCR activity, thereby influencing a wide array of biological processes. nih.govdigitellinc.com

Direct and Indirect Enzyme Interactions (e.g., Phenylalanine hydroxylase for phenylalanine moiety)

The enzymatic degradation of N-acyl amides is primarily carried out by fatty acid amide hydrolase (FAAH), which breaks them down into their constituent fatty acids and amines. hmdb.ca Additionally, the enzyme peptidase M20 domain containing 1 (PM20D1) can regulate lipidated amino acid uncouplers of mitochondria. researchgate.netcaymanchem.com

The phenylalanine component of this compound can interact with enzymes involved in amino acid metabolism. Phenylalanine hydroxylase (PAH) is the primary enzyme responsible for converting phenylalanine to tyrosine. wikipedia.orgnih.gov This conversion is a critical step in the catabolism of phenylalanine and the synthesis of neurotransmitters. medicaldialogues.in The structure of phenylalanine allows it to bind to the active site of PAH. wikipedia.org Furthermore, phenylalanine derivatives have been studied as modulators of tyrosinase, an enzyme involved in melanin (B1238610) synthesis. nih.gov These interactions highlight the potential for the phenylalanine moiety of this compound to influence enzymatic pathways related to amino acid metabolism and signaling.

Cellular Signaling Pathways Modulated by this compound and Analogues

The engagement of this compound and related N-acyl amides with their molecular targets initiates downstream signaling cascades that affect various cellular functions.

Impact on Intracellular Calcium Signaling

N-acyl amides can influence intracellular calcium ([Ca2+]i) levels, a critical aspect of cellular signaling. nih.gov The activation of certain TRP channels by N-acyl amides can lead to an influx of calcium ions. nih.gov Furthermore, the interaction of the phenylalanine moiety with the calcium-sensing receptor (CaSR), a GPCR, can trigger increases in intracellular calcium. researchgate.netnih.gov Studies have shown that L-phenylalanine can activate the CaSR, leading to a rise in [Ca2+]i, which in turn can stimulate the release of gut hormones. mdpi.com The activation of CaSR can involve downstream signaling molecules like protein kinase C (PKC) and the inositol (B14025) 1,4,5-triphosphate receptor (IP3R), both of which play a role in calcium mobilization. mdpi.com Some N-acyl amides have been found to be activators of calcium mobilization in microglial cells. frontiersin.org

Influence on Mitochondrial Activity and Bioenergetics, including Mitochondrial Uncoupling

A significant biological activity of certain N-acyl amino acids, including analogues of this compound, is their ability to act as mitochondrial uncouplers. caymanchem.comnih.gov These molecules can directly stimulate mitochondrial respiration, independent of uncoupling protein 1 (UCP1). nih.govcaymanchem.com This uncoupling effect is influenced by the structure of the N-acyl amino acid, with unsaturated fatty acyl chains of medium length and neutral amino acid head groups being optimal for this activity. researchgate.netnomuraresearchgroup.com For instance, N-oleoyl-L-phenylalanine has been shown to increase the oxygen consumption rate of mitochondria and decrease the mitochondrial membrane potential, which are indicative of uncoupling activity. caymanchem.com This process of mitochondrial uncoupling enhances energy expenditure. wikipedia.org However, at higher concentrations, some N-acyl amino acids with neutral residues can also have adverse effects on adipocyte functionality, reducing maximal oxidation rates and mitochondrial ATP production. nih.gov The linoleoyl group in this compound is a key component of cardiolipin, a phospholipid essential for mitochondrial function and the electron transport chain. researchgate.net

Investigation into Anti-inflammatory Cellular Responses in in vitro Models

The anti-inflammatory potential of N-acyl amino acids is often evaluated in in vitro models by measuring their ability to stimulate the production of inflammation-resolving mediators. nih.gov A key model for this purpose involves the use of mouse macrophage RAW 264.7 cells, where the production of the anti-inflammatory eicosanoid 15-deoxy-Δ¹³,¹⁴-prostaglandin J₂ (15d-PGJ₂) is quantified as a marker of activity. nih.govcaymanchem.com

Research into a series of N-linoleoyl amino acid conjugates revealed significant variability in their ability to elicit this anti-inflammatory response. While compounds such as N-linoleoylglycine demonstrated a robust stimulation of 15d-PGJ₂, studies on N-linoleoyl-D-phenylalanine showed it had almost no responsive activity in the RAW cell assay. nih.gov This finding indicates a lack of anti-inflammatory action for this compound within this specific and widely used testing parameter. nih.govcaymanchem.com The response is highly dependent on the specific amino acid conjugated to linoleic acid. nih.gov

Table 1: Comparative Anti-inflammatory Activity of N-Linoleoyl Amino Acid Conjugates in RAW 264.7 Cells nih.gov
CompoundRelative Stimulation of 15d-PGJ₂ Production
N-linoleoyl-D-alanineMost Active
N-linoleoylglycineActive
N-linoleoyl-L-alanineLess Active
N-linoleoyl-D-phenylalanineAlmost No Response

Cellular Processes Affected

Insights into Cell Migration

The broader class of N-acyl amides, to which this compound belongs, has been identified as playing a role in cell migration. hmdb.canih.gov For instance, a related compound, N-linoleoylglycine, has been shown to be a potent inhibitor of leukocyte migration in an in vivo mouse peritonitis model. nih.gov This demonstrates that N-acyl conjugates of linoleic acid can modulate the movement of immune cells, a critical component of the inflammatory process. However, specific studies focusing directly on the isolated effects of this compound on cell migration have not been extensively detailed in the referenced literature.

Examination of Cellular Proliferation and Differentiation in Research Models

N-acyl amides as a family of molecules have been associated with the regulation of cellular proliferation and differentiation. wikipedia.orgmdpi.com Some members of this class have been noted for their ability to selectively inhibit the proliferation of cancer cells. nih.gov For example, deprivation of the essential amino acid phenylalanine has been shown to decrease cell growth and induce monocytic differentiation in the HL-60 myeloid leukemia cell line. nih.gov Furthermore, a related compound, N-lactoyl-phenylalanine, has been found to modulate the differentiation of microglia and macrophages. nih.gov While these findings point to the potential for N-acyl phenylalanines to influence these fundamental cellular processes, direct experimental data from research models examining the specific effects of this compound on cell proliferation and differentiation remains a developing area of research.

Stereochemical Influences on Biological Activity of N-Acyl Amino Acids

The biological activity of N-acyl amino acids is profoundly influenced by the stereochemistry of the amino acid component. nih.gov The spatial arrangement of the atoms at the chiral center of the amino acid (i.e., whether it is the D- or L-isomer) can dramatically alter the molecule's interaction with biological targets. nih.govd-aminoacids.com

This principle is clearly demonstrated in the in vitro anti-inflammatory assays of N-linoleoyl amino acid conjugates. nih.gov A high degree of stereospecificity was observed when comparing the D- and L-isomers of N-linoleoylalanine; the D-alanine derivative was the most active in stimulating 15d-PGJ₂ production, whereas the L-alanine isomer was significantly less active. nih.gov Critically, the N-linoleoyl conjugate of D-phenylalanine showed almost no activity in this same assay. nih.gov This highlights that both the chemical nature of the amino acid side chain (e.g., alanine (B10760859) vs. phenylalanine) and its stereochemical configuration are critical determinants of biological function within this class of molecules. nih.gov

Table 2: Influence of Amino Acid Structure and Stereochemistry on the Stimulation of 15d-PGJ₂ in RAW Cells nih.gov
CompoundAmino AcidStereoisomerObserved Activity
N-linoleoyl-D-alanineAlanineDMost Active
N-linoleoyl-L-alanineAlanineLLess Active
N-linoleoyl-D-phenylalaninePhenylalanineDAlmost No Response

Academic Research Methodologies and Approaches for Linoleoyl Phenylalanine Investigation

Advanced Analytical Techniques for Identification and Quantification in Research

The accurate identification and quantification of Linoleoyl Phenylalanine in complex biological samples are foundational to its study. Researchers rely on a suite of advanced analytical methods that offer high sensitivity and specificity.

Targeted Lipidomics Approaches

Targeted lipidomics is a key strategy for the specific detection and measurement of N-acyl amides, including this compound, within a biological system. This approach focuses on a predefined list of lipid molecules, allowing for enhanced sensitivity and precise quantification compared to untargeted methods. A prime example of its application was in the study of Drosophila melanogaster (fruit fly) larvae. Using a targeted lipidomics approach, researchers successfully identified the presence of several N-acyl amides, including N-Linoleoyl Phenylalanine, in the larval tissues. nih.govnih.gov This methodology was crucial in demonstrating that N-acyl amides are endogenous components of this model organism, paving the way for further investigation into their physiological functions. nih.gov

Mass Spectrometry (MS) Applications (e.g., MALDI MS, LC-MS, MS/MS Fragmentation)

Mass spectrometry is an indispensable tool in the analysis of this compound, utilized in various configurations to provide detailed molecular information.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of N-acyl amino acids from biological extracts. researchgate.netdntb.gov.ua The liquid chromatography component separates the complex mixture of molecules, after which the mass spectrometer detects and helps identify the compounds based on their mass-to-charge ratio. This method has been foundational in targeted lipidomics studies for identifying endogenous acyl amino acids. researchgate.netdntb.gov.ua

Tandem Mass Spectrometry (MS/MS) , often used in conjunction with LC, provides structural information through fragmentation analysis. In the investigation of Drosophila larvae, product ion scans (a form of MS/MS) were used to confirm the identity of N-Linoleoyl Phenylalanine. nih.gov By fragmenting the parent ion, researchers can observe characteristic smaller ions that correspond to the linoleoyl and phenylalanine components, thus verifying the structure.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is another valuable technique. In a study analyzing metabolites in soybean pastes, MALDI-TOF MS was employed, and N-Linoleoyl Phenylalanine was identified as one of the compounds correlated with the presence of specific bacterial communities. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for the definitive structural elucidation of novel molecules. While mass spectrometry provides mass and fragmentation data, NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for an unambiguous determination of its three-dimensional structure. In the field of N-acyl amino acids, 1D (¹H) and 2D NMR techniques have been instrumental. For instance, NMR was used to elucidate the structures of novel N-acyl amino acids, including N-acyl phenylalanines, isolated from bacteria. nih.govnih.gov The analysis of ¹H and ¹³C NMR spectra allows researchers to confirm the presence and connectivity of the fatty acyl chain and the amino acid head group, which is critical when identifying previously uncharacterized compounds. nih.gov

In Vitro Experimental Models and Systems

To probe the biological activities and biosynthetic pathways of this compound, researchers utilize various in vitro models. These controlled systems, ranging from mammalian cell lines to microbial cultures, allow for detailed mechanistic studies.

Utilization of Mammalian Cell Lines (e.g., RAW cells, C2C12 cells, STC-1 cells)

Mammalian cell lines provide a means to study the effects of this compound on specific cellular processes in a controlled environment.

Cell LineTypeResearch ApplicationKey Findings Related to N-Acyl Amino Acids
RAW 264.7 Mouse Leukaemic Monocyte MacrophageInflammation StudiesN-Linoleoyl Phenylalanine did not increase the expression of the anti-inflammatory marker PGJ2, suggesting a lack of anti-inflammatory action in this specific assay. nih.gov
C2C12 Mouse MyoblastMitochondrial Respiration & Energy MetabolismClosely related N-acyl phenylalanines (e.g., N-oleoyl phenylalanine) were shown to act as mitochondrial uncouplers, increasing cellular oxygen consumption. nih.govresearchgate.net
STC-1 Mouse Enteroendocrine TumorGut Hormone SecretionFatty acids, including linoleic acid (the acyl component of this compound), stimulate the release of cholecystokinin (B1591339) (CCK), a key hormone in appetite regulation. acs.orgrockefeller.edu

RAW cells: These macrophage-like cells are commonly used to study inflammatory responses. Research on N-acyl amides has used RAW cells to screen for anti-inflammatory activity. nih.gov

C2C12 cells: These mouse muscle precursor cells are a standard model for studying energy metabolism. Studies on N-acyl amino acids have used C2C12 cells to demonstrate their role in stimulating mitochondrial respiration and uncoupling, a process that dissipates energy as heat. researchgate.netutoronto.ca

STC-1 cells: This cell line, derived from a mouse intestinal tumor, is a widely used model for enteroendocrine cells, which release gut hormones in response to nutrients. escholarship.orggoogleapis.com Research has shown that these cells release cholecystokinin (CCK) when stimulated by fatty acids like linoleic acid, making them a relevant system to investigate the potential signaling roles of this compound in the gut. acs.orgnih.gov

Microbial and Plant Model Systems for Biosynthetic Pathway Research (e.g., E. coli, Synechocystis sp., Petunia)

Understanding how this compound is synthesized requires model organisms where genetic and metabolic pathways can be easily manipulated and studied.

Model SystemTypeRelevance to N-Acyl Phenylalanine Biosynthesis Research
E. coli BacteriumHeterologous expression host for producing N-acyl amino acids by introducing synthase genes from other organisms. nih.gov
Synechocystis sp. CyanobacteriumContains genes for N-acyl amino acid synthases and hydrolases, indicating endogenous metabolism of these compounds. dntb.gov.uadb-thueringen.de
Petunia PlantModel for studying the enzymatic pathways that conjugate fatty acids with phenylalanine-derived precursors to form related secondary metabolites. researchgate.net

Escherichia coli : As a workhorse of biotechnology, E. coli is frequently used as a host for the heterologous expression of genes from other organisms. Researchers have successfully introduced N-acyl amino acid synthase genes into E. coli to produce various N-acyl amino acids, including N-acyl phenylalanines. nih.govresearchgate.net This approach is critical for discovering new biosynthetic enzymes and for producing these compounds for further study.

Synechocystis sp. : This genus of cyanobacteria is a model for studying photosynthesis and metabolism. The genome of Synechocystis sp. PCC 6803 contains genes homologous to aminoacylases, which are involved in the metabolism of N-acyl amino acids. db-thueringen.de Furthermore, an N-acyl amino acid synthase has been identified in Synechocystis, directly linking this organism to the biosynthesis of this class of molecules. dntb.gov.ua

Petunia : This plant is a well-established model for studying the biosynthesis of specialized metabolites. Research in Petunia has detailed the pathways for producing volatile benzenoids and acylsugars, which, like this compound, are formed by combining fatty acid derivatives with compounds derived from the amino acid phenylalanine. researchgate.net These studies have identified key enzyme classes, such as acyl-activating enzymes, that are relevant to understanding the potential biosynthetic routes of N-acyl amino acids in plants.

Computational and Theoretical Modeling in Research

Molecular Dynamics (MD) simulations serve as a powerful computational tool for investigating the dynamic interactions between a ligand, such as this compound, and its biological receptor at an atomic level. mdpi.com This methodology simulates the time-dependent behavior of a molecular system, providing detailed insights into binding pathways, conformational changes, and the energetics of ligand-receptor complex formation. mdpi.comresearchgate.net For lipoamino acids like this compound, MD simulations can elucidate how the amphipathic nature of the molecule facilitates its interaction with and penetration through cell membranes, which often house the target receptors. nih.govresearchgate.net

The process involves generating a 3D model of the ligand-receptor complex, often starting from a docked pose, and simulating its movements over time by solving Newton's equations of motion for every atom in the system. mdpi.com These simulations can reveal crucial information that is often inaccessible through experimental methods alone, such as the specific amino acid residues in the receptor's binding pocket that form stable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. researchgate.netnih.gov Steered Molecular Dynamics (SMD), a variant of MD, can be used to simulate the unbinding process, allowing researchers to calculate the binding forces and identify key intermediate steps in the ligand's dissociation from the receptor. researchgate.netnih.gov By providing a detailed, dynamic picture of the interaction, MD simulations guide the rational design of new molecules with improved affinity and specificity. mdpi.comnih.gov

The study of the interfacial properties of this compound's constituents, linoleic acid and phenylalanine, relies on both experimental measurements and theoretical modeling. Adsorption isotherm models are mathematical equations used to describe the equilibrium relationship between the concentration of a substance in solution and the amount adsorbed onto a surface at a constant temperature. mdpi.comresearchgate.net These models are essential for understanding and predicting the mechanisms of adsorption. mdpi.com

Commonly used two-parameter isotherm models include the Langmuir, Freundlich, and Temkin models. mdpi.comstuba.sk

Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. ijcce.ac.ir

Freundlich Isotherm: An empirical model that describes multilayer adsorption on a heterogeneous surface. stuba.sk

Langmuir-Freundlich Model: A hybrid three-parameter model that incorporates aspects of both the Langmuir and Freundlich models and is often used for heterogeneous systems. stuba.sk

In studies of N-acyl amino acids, which share structural similarities with this compound, interfacial rheology is used to investigate the arrangement and interactions of molecules at an interface, such as an oil-water interface. researchgate.netrsc.org The data from such experiments, including surface tension and dilational modulus, can be analyzed using adsorption models to gain insights into how factors like the fatty acyl chain length and the nature of the amino acid headgroup affect the packing and viscoelasticity of the interfacial film. researchgate.netnih.govrsc.org For instance, studies on sodium N-lauroyl phenylalaninate (SLP) have used these methods to determine properties like the minimum area per surfactant molecule at the interface. rsc.orgrsc.org

Mathematical modeling is a critical approach for understanding the complex mechanisms governing the transport of amino acids like phenylalanine across biological membranes. nih.gov These models provide a quantitative framework for interpreting experimental data and predicting transport rates under various conditions. uzh.ch The transport of amino acids is mediated by a diverse array of membrane transporter proteins, each with specific kinetics that can be described mathematically. nih.gov

A common approach is to use carrier-type models based on the law of mass action, similar to Michaelis-Menten kinetics for enzymes. nih.govuzh.ch These models can represent different transport mechanisms, including:

Facilitated Diffusion (Uniport): Transport down a concentration gradient.

Secondary Active Transport (Symport/Antiport): Transport coupled to the electrochemical gradient of another solute, such as sodium ions. nih.gov

Obligatory Exchange (Antiport): The transport of one amino acid is strictly coupled to the counter-transport of another. nih.gov

Non-steady state mathematical models have been developed to describe the transport of phenylalanine in systems like neutralization dialysis, accounting for membrane characteristics (e.g., thickness, ion-exchange capacity) and the local pH, which affects the charge state of the amino acid. researchgate.netmdpi.com Computational models have also been created to investigate the dynamic interactions between different amino acid transporters, helping to elucidate how these systems function cooperatively at cellular barriers. uzh.ch Such models are essential for analyzing the separation of amino acids from complex mixtures and understanding their physiological transport. researchgate.netresearchgate.net

Adsorption Isotherm Models in Interfacial Studies of Constituents

Metabolic Engineering and Synthetic Biology Approaches

Metabolic engineering and synthetic biology offer powerful strategies for the microbial production of aromatic amino acids like L-phenylalanine and their precursors. nih.govd-nb.infonih.gov These approaches involve the rational design and modification of microbial metabolism to enhance the carbon flux towards the desired product. nih.govresearchgate.net The biosynthesis of phenylalanine originates from the central carbon metabolism, specifically from the precursors phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P). mdpi.comfrontiersin.org

The core strategy involves constructing artificial biosynthetic pathways by assembling genes from various organisms into a host microbe, typically Escherichia coli or Corynebacterium glutamicum. frontiersin.orgnih.gov Key steps in this process include:

Overcoming Feedback Inhibition: The native biosynthetic pathway is tightly regulated by feedback inhibition, where the final product (phenylalanine) inhibits key enzymes like 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase and chorismate mutase. nih.govnih.gov Genetic engineering is used to introduce feedback-resistant versions of these enzymes (e.g., AroGfbr, PheAfbr) to eliminate this bottleneck. frontiersin.orgjst.go.jp

Enhancing Precursor Supply: Strategies are implemented to increase the intracellular availability of PEP and E4P by modifying upstream pathways, such as the pentose (B10789219) phosphate (B84403) pathway and glycolysis. mdpi.com

Blocking Competing Pathways: To channel the metabolic flux specifically towards phenylalanine, genes for competing pathways that also utilize the precursor chorismate (leading to tyrosine and tryptophan) or that degrade phenylalanine are deleted. nih.govnih.gov

Heterologous Gene Expression: Biosynthetic pathways are often reconstructed or enhanced by expressing heterologous genes that encode more efficient enzymes or enzymes with desired regulatory properties. frontiersin.orgacs.org For example, introducing a feedback-insensitive bifunctional chorismate mutase/prephenate dehydratase gene (PheA*) from bacteria into plants has been shown to increase phenylalanine levels. mdpi.com

These combined approaches have led to the development of highly productive microbial strains capable of producing L-phenylalanine at high titers from simple carbon sources like glucose. frontiersin.orgacs.orgnih.gov

Mentioned Compounds

Genetic Manipulation for Enhanced Production in Host Organisms

The biotechnological production of this compound, an N-acyl amino acid (NAAA), leverages the power of genetic engineering to create microbial cell factories capable of synthesizing this compound from simple carbon sources. Research in this area focuses on engineering the metabolic pathways of host organisms, primarily bacteria like Escherichia coli, to efficiently convert precursor molecules into the final product. This involves the overexpression of key enzymes and the downregulation or knockout of competing metabolic pathways.

The core enzymatic reaction for synthesizing N-acyl amino acids is the formation of an amide bond between a fatty acid (linoleic acid) and an amino acid (phenylalanine). This process can be catalyzed by enzymes such as N-acyl-amino acid synthases or ligases. A key strategy involves the heterologous expression of genes encoding these enzymes in a host organism that is already an efficient producer of the L-phenylalanine precursor.

A significant approach outlined in patent literature involves the genetic modification of a host cell to increase the expression of an amino acid-N-acyl-transferase and an acyl-CoA synthetase. google.com The acyl-CoA synthetase activates the fatty acid (linoleic acid) to its CoA thioester, a high-energy intermediate. The amino acid-N-acyl-transferase then catalyzes the transfer of the acyl group from the CoA thioester to the amino group of L-phenylalanine. To further enhance the yield, genetic modifications can be introduced to decrease the expression of enzymes involved in the degradation of the amino acid precursor. google.com For instance, in the production of acylglycines, decreasing the expression of enzymes in the glycine (B1666218) cleavage system has been proposed. google.com

Another strategy involves engineering bacteria to heterologously express racemase and N-acetyltransferase to produce N-acetyl-D-amino acids. nih.gov While this study focused on N-acetyl-D-phenylalanine, the platform demonstrates the potential of using engineered microbes to produce a variety of N-acyl amino acids. nih.gov This approach could be adapted for this compound production by utilizing an N-acyltransferase with specificity for linoleoyl-CoA and L-phenylalanine.

Researchers have also explored the use of versatile adenylating enzymes, such as the TamA ANL domain from the marine microorganism Pseudoalteromonas tunicata. rsc.org This enzyme can activate a range of fatty acids via an acyl-adenylate intermediate, which can then be captured by various amine nucleophiles, including amino acids, to form N-acyl amides. rsc.org Engineering the substrate specificity of such enzymes could allow for the targeted production of specific NAAAs like this compound.

The foundation for producing this compound relies on a robust supply of its precursor, L-phenylalanine. Extensive metabolic engineering efforts have been directed at increasing L-phenylalanine titers in E. coli. These strategies include altering regulatory promoters and amplifying the number of genes that control the enzymes responsible for L-phenylalanine synthesis. wikipedia.org

Table 1: Genetic Manipulation Strategies for Enhanced N-Acyl Phenylalanine Production

Genetic Target/Strategy Host Organism Description Potential Impact on this compound Production Reference(s)
Overexpression of Amino Acid-N-Acyl-Transferase Genetically engineered microorganism Increases the catalytic capacity for the final amide bond formation between the fatty acyl-CoA and phenylalanine. Direct enhancement of the final synthesis step. google.com
Overexpression of Acyl-CoA Synthetase Genetically engineered microorganism Enhances the activation of linoleic acid to linoleoyl-CoA, providing the necessary activated acyl donor. Increased availability of a key precursor for the N-acyl-transferase. google.com
Downregulation of Amino Acid Degradation Pathways Genetically engineered microorganism Prevents the breakdown of the L-phenylalanine precursor, increasing its intracellular pool. Higher concentration of phenylalanine available for conjugation. google.com
Expression of Novel Adenylating Enzymes (e.g., TamA) E. coli or other suitable host Provides a versatile catalyst for activating fatty acids and forming N-acyl amides with broad substrate acceptance. Offers an alternative enzymatic route for this compound synthesis. rsc.org
Engineering of L-Phenylalanine Biosynthesis Pathway E. coli, Corynebacterium glutamicum Optimizes the carbon flux from central metabolism towards the production of the L-phenylalanine precursor. Ensures a high-level supply of the amino acid backbone. wikipedia.org

Methodologies for In Vitro Metabolism Studies of Novel Compounds

Investigating the metabolic fate of novel compounds like this compound is crucial for understanding their biological activity, stability, and potential interactions within a physiological system. In vitro metabolism studies provide a controlled environment to identify metabolic pathways, responsible enzymes, and the resulting metabolites. These studies typically utilize subcellular fractions (e.g., liver microsomes, S9 fractions), cultured cells, or purified enzymes.

The primary analytical technique for these studies is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This powerful method allows for the separation, detection, and structural elucidation of the parent compound and its metabolites with high sensitivity and specificity. elifesciences.orgplos.org For instance, untargeted lipidomics using LC-MS/MS can be employed to map the metabolic fate of N-acyl amino acids in live cells, identifying differential peaks that correspond to novel metabolites. nih.gov

Research has identified several key enzymes involved in the metabolism of N-acyl amino acids. The enzymes peptidase M20 domain containing 1 (PM20D1) and fatty acid amide hydrolase (FAAH) are notable for their bidirectional activity, capable of both synthesizing and hydrolyzing NAAAs. elifesciences.orgpnas.org In vitro assays using tissue lysates (e.g., from the liver) can quantify the hydrolysis of an N-acyl amino acid by measuring the formation of the free fatty acid product via LC-MS. elifesciences.org Such studies have demonstrated robust hydrolysis of N-arachidonoyl-phenylalanine in various mouse tissues. elifesciences.org

Furthermore, specific cytochrome P450 (CYP) enzymes have been identified as key players in the oxidative metabolism of NAAAs. The human-specific enzyme CYP4F2 has been shown to hydroxylate N-oleoyl-phenylalanine. nih.gov In vitro studies using cells overexpressing CYP4F2 or using purified CYP4F2 can be conducted to confirm this metabolic route and characterize the resulting hydroxylated metabolites. nih.gov Untargeted lipidomics on cells treated with N-oleoyl-phenylalanine revealed the formation of previously unknown lipid metabolites downstream of CYP4F2 activity. nih.gov

The general approach for an in vitro metabolism study of this compound would involve:

Incubation: The compound is incubated with a biological matrix, such as human liver microsomes, which are rich in CYP enzymes, or with specific recombinant enzymes like FAAH, PM20D1, or CYP4F2.

Sample Preparation: Following incubation, the reaction is stopped, and the analytes (parent compound and metabolites) are extracted from the matrix.

Analysis: The extract is analyzed by LC-MS/MS to identify and quantify the disappearance of the parent compound and the appearance of metabolites.

Metabolite Identification: The structure of potential metabolites is elucidated based on their mass-to-charge ratio (m/z) and fragmentation patterns observed in the MS/MS spectra.

These methodologies allow researchers to construct a comprehensive metabolic map for this compound, providing insights into its biological lifecycle.

Table 2: Key Enzymes and Methodologies in the In Vitro Metabolism of N-Acyl Phenylalanine

Enzyme/System Metabolic Reaction Analytical Methodology Key Findings Reference(s)
Peptidase M20 domain containing 1 (PM20D1) Bidirectional: Hydrolysis to free fatty acid and phenylalanine; Synthesis from precursors. LC-MS to quantify substrate/product. Assays with purified enzyme or tissue lysates. PM20D1 is a dominant NAAA hydrolase in plasma and tissues. It can catalyze the synthesis of N-oleoyl-phenylalanine from oleate (B1233923) and phenylalanine. elifesciences.orgpnas.orgfrontiersin.org
Fatty Acid Amide Hydrolase (FAAH) Hydrolysis of N-acyl amides to free fatty acid and the corresponding amine/amino acid. LC-MS to quantify substrate/product. Assays with tissue lysates from wild-type vs. knockout models. Identified as an intracellular N-acyl amino acid hydrolase, contributing to the degradation of compounds like N-arachidonoyl-phenylalanine. elifesciences.orgnih.gov
Cytochrome P450 4F2 (CYP4F2) Hydroxylation of the fatty acyl chain. LC-MS/MS-based untargeted lipidomics in cells overexpressing the enzyme. This human-specific enzyme metabolizes N-oleoyl-phenylalanine, leading to the formation of hydroxylated derivatives and other downstream lipid metabolites. nih.gov
Liver Microsomes / S9 Fraction Phase I (e.g., oxidation, hydroxylation) and Phase II (e.g., glucuronidation) metabolism. LC-MS/MS for metabolite profiling and identification. Provides a broad overview of the compound's metabolic stability and the profile of metabolites generated by a complex mixture of liver enzymes. plos.org

Current Research Perspectives and Future Academic Directions for Linoleoyl Phenylalanine

Elucidation of Undiscovered Biosynthetic and Degradative Pathways

The complete biosynthetic and degradative pathways for many N-acyl amino acids (NAAAs), including linoleoyl phenylalanine, are not yet fully understood. mdpi.com While the general mechanism involves the condensation of a fatty acid with an amino acid, the specific enzymes and regulatory steps are still under investigation. mdpi.comnih.gov

One identified enzyme, peptidase M20 domain containing 1 (PM20D1), is a secreted enzyme that can catalyze both the synthesis and hydrolysis of N-acyl amino acids from free fatty acids and amino acids. elifesciences.org Another key enzyme in the metabolism of NAAAs is fatty acid amide hydrolase (FAAH), which is known to hydrolyze these compounds. mdpi.comelifesciences.org The interplay between synthases like PM20D1 and hydrolases like FAAH likely regulates the endogenous levels of this compound and other NAAAs. elifesciences.org

Future research will likely focus on identifying other enzymes involved in these pathways. Potential candidates include additional amidases, enzymes that conjugate fatty acyl-CoAs with amino acids, and enzymes from non-mammalian sources. elifesciences.org Understanding the tissue-specific expression and regulation of these enzymes will be crucial to fully map the metabolic network of this compound.

Identification of Novel Molecular Targets and Their Downstream Signaling Cascades

The biological effects of this compound and other NAAAs are mediated through their interaction with various molecular targets, leading to the activation of downstream signaling cascades. While some NAAAs are known to interact with receptors like cannabinoid receptors (CB1 and CB2) and transient receptor potential (TRP) channels, the specific targets for this compound are not fully elucidated. mdpi.comhmdb.ca

Some studies suggest that certain N-acyl amino acids may exert their effects by modulating the arachidonic acid cascade, leading to the production of anti-inflammatory eicosanoids. nih.gov For instance, some N-acyl amino acids stimulate the release of free arachidonic acid, which can then be converted to anti-inflammatory prostaglandins (B1171923) like PGJ2. nih.gov However, one study indicated that this compound does not increase PGJ2 expression in RAW cells, suggesting it may not share this specific anti-inflammatory mechanism. caymanchem.com

Future research is needed to identify the primary receptors and binding proteins for this compound. This will involve techniques such as affinity chromatography, photoaffinity labeling, and computational docking studies. Once identified, the downstream signaling pathways, which could involve G-protein coupled receptors, ion channels, or nuclear receptors, can be investigated to understand the full spectrum of its biological activities. nih.gov

Comparative Studies with Structural Analogues and Other N-Acyl Amino Acids

Comparative studies of this compound with its structural analogues and other N-acyl amino acids are essential for understanding structure-activity relationships. The biological activity of NAAAs is influenced by the nature of both the fatty acid and the amino acid components. nih.gov

For example, the degree of unsaturation in the fatty acid chain can significantly impact activity. nih.gov Studies comparing N-linoleoyl glycine (B1666218) (containing two double bonds) with its arachidonyl (four double bonds) and palmitoyl (B13399708) (saturated) counterparts have shown differences in anti-inflammatory potency. nih.gov Similarly, the amino acid moiety plays a crucial role. Studies on N-linoleoyl amino acid conjugates have shown that changing the amino acid from alanine (B10760859) to phenylalanine can dramatically alter the biological response. nih.gov

Future comparative studies should systematically vary both the fatty acid and amino acid components of this compound. This will help to identify the key structural features required for specific biological activities and could guide the design of synthetic analogues with enhanced or more specific therapeutic properties.

Table 1: Comparison of Biological Activity of N-Acyl Amino Acid Analogues

CompoundFatty AcidAmino AcidObserved Activity
N-Linoleoyl PhenylalanineLinoleic AcidPhenylalanineDoes not increase PGJ2 expression in RAW cells. caymanchem.com
N-Linoleoyl GlycineLinoleic AcidGlycineShows anti-inflammatory potency similar to N-arachidonoyl glycine. nih.gov
N-Palmitoyl GlycinePalmitic AcidGlycineNo anti-inflammatory effect observed in vitro or in vivo. nih.gov
N-Linoleoyl-D-alanineLinoleic AcidD-AlanineActive in stimulating PGJ2 production. nih.gov
N-Linoleoyl-D-phenylalanineLinoleic AcidD-PhenylalanineShowed almost no response in stimulating PGJ2 production. nih.gov

This table is for illustrative purposes and based on limited available data. Further research is needed for a comprehensive comparison.

Integration of Omics Data for Comprehensive Systemic Understanding

The application of "omics" technologies, such as metabolomics, proteomics, and transcriptomics, offers a powerful approach to gain a comprehensive understanding of the systemic effects of this compound. Targeted lipidomics has been instrumental in identifying and quantifying a wide range of N-acyl amino acids, including this compound, in various biological samples. mdpi.com

Metabolomics studies can reveal how this compound levels change in different physiological and pathological states, providing clues to its function. For instance, metabolomic analyses have been used to develop a metabolite index for conditions like obstructive sleep apnea, which includes phenylalanine. moleculardepot.com Integrating these data with proteomics and transcriptomics can help to identify the proteins and genes that are regulated by this compound, providing a more complete picture of its biological role.

Future research should focus on multi-omics studies that combine different datasets to build comprehensive models of the metabolic and signaling networks involving this compound. This systems biology approach will be crucial for understanding its complex interactions within the body.

Development of this compound as a Biochemical Tool for Pathway Probing

This compound and its derivatives have the potential to be developed into valuable biochemical tools for probing specific biological pathways. moleculardepot.com For example, isotopically labeled versions of this compound can be used as tracers in metabolic studies to follow its biosynthesis, degradation, and conversion to other metabolites. moleculardepot.com

Furthermore, synthetic analogues of this compound can be designed with specific properties, such as photoactivatable groups or fluorescent tags, to facilitate the identification of its molecular targets. nih.gov These tools can be used in techniques like photoaffinity labeling to covalently link this compound to its binding partners, allowing for their subsequent isolation and identification.

The development of such biochemical probes will be instrumental in overcoming the current challenges in identifying the molecular mechanisms of action of this compound and other N-acyl amino acids.

Exploration of Chiral Specificity in Molecular Interactions and Biological Activities

Chirality, or the "handedness" of a molecule, can have a profound impact on its biological activity. Phenylalanine exists as two enantiomers, L-phenylalanine and D-phenylalanine. It is crucial to investigate whether the biological effects of this compound are stereospecific.

Studies on other N-acyl amino acids have demonstrated a high degree of stereospecificity. For example, in the case of N-linoleoyl alanine, the D-isomer was found to be more active than the L-isomer in an in vitro anti-inflammatory assay. nih.gov This suggests that the biological targets of these molecules have specific stereochemical requirements. nih.gov

Future research should systematically compare the biological activities of N-linoleoyl-L-phenylalanine and N-linoleoyl-D-phenylalanine. Techniques like chiral chromatography can be used to separate the enantiomers for individual testing. mdpi.comd-nb.info Understanding the chiral specificity of this compound will be critical for elucidating its mechanism of action and for the development of any potential therapeutic applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.